molecular formula C9H13N3O2 B13336206 Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13336206
M. Wt: 195.22 g/mol
InChI Key: BTNHTUZKRXONCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. Compounds featuring the imidazo[1,2-a]pyrimidine scaffold are extensively investigated for developing kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway . Aberrant activation of this pathway is frequently associated with tumorigenesis, progression, and poor prognosis, making it a compelling target for novel therapeutic agents . As a key synthetic intermediate, this ester can be utilized in the synthesis of more complex molecules designed to modulate such biological targets. The reactivity of the ester group allows for further functionalization, notably hydrolysis to the corresponding carboxylic acid or transamination to create amide derivatives, which are common strategies to optimize interactions with enzyme binding sites . Researchers value this compound for its potential application in designing and synthesizing new chemical entities for evaluating antitumor activity, enzyme inhibition, and conducting structure-activity relationship (SAR) studies . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-4,7H,2,5-6H2,1H3,(H,10,11)

InChI Key

BTNHTUZKRXONCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=NC=CN2C1

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-Arylimidazo[1,2-a]pyrimidine-2-carboxylate

  • Reactants and Conditions Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate (1 equivalent), caesium fluoride (2.5 equivalents), arylphenylboronic acid (2 equivalents), tri(o-tolyl)phosphine (0.1 equivalent), and palladium acetate (0.05 equivalent) are dissolved in 1,2-dimethoxyethane (0.1 M). The mixture is then degassed.
  • Reaction The reaction mixture is stirred at 90 °C for 20 hours, then diluted with dichloromethane and washed with water. The organic layer is dried with magnesium sulfate, filtered, and concentrated.

Synthesis from 2-Amino-5-iodopyrimidine

  • A two-step protocol from 2-amino-5-iodopyrimidine can yield samples of 14N-C2-substituted ethyl ester and the corresponding carboxylic acid. A Suzuki cross-coupling with phenylboronic acid gives 2-aminopyrimidine intermediate 6, and subsequent cyclization with either ethyl bromopyruvate or bromopyruvic acid gives the desired 2-substituted ethyl ester.

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives from Thioxopyrimidinecarbonitriles

  • Heating compounds 7-9 with hydrazine hydrate yields imidazo[1,2-a]pyrimidine derivatives 10-15.
  • Aminolysis of compound 9a with benzylamine yields 2-Amino-1-benzyl-5-oxo-7-phenyl-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile (16).

General Method B: Synthesis of Amides via Route A

  • To a suspension of 2a (1 equivalent) in anhydrous methanol (0.1 M), calcium chloride (1 equivalent) and the appropriate amine (1 equivalent) are added and refluxed for 1 hour. The solvent is then removed in vacuo, and compounds 3a-e are isolated after flash column chromatography (eluent 30−40 °C petrol/EtOAc, 4:1 to 1:1).

Other Synthetic Approaches

  • Imidazo[1,2-a]pyrimidine can be synthesized through chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen and carbon–carbon bond formation, aza-Michael–Mannich reactions, and chiral compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system, making it of interest in medicinal chemistry for drug development and biochemical pathways. This compound can be modified to produce derivatives with enhanced biological activity or altered physicochemical properties.

Synthesis
The synthesis of this compound typically involves several key methods.

Applications
this compound has applications across various fields.

Interactions with Biological Molecules
Studies have revealed important interactions between this compound and biological molecules.

Comparison with Similar Compounds
The specific imidazo[1,2-a]pyrimidine core structure of this compound gives it distinct chemical and biological properties compared to analogs.

IUPAC Name
The IUPAC name for Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is ethyl imidazo[1,2-a]pyrimidine-3-carboxylate .

InChI
The InChI for Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is InChI=1S/C9H9N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h3-6H,2H2,1H3 .

InChIKey
The InChIKey for Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate is FGZMTIBNGQUEDE-UHFFFAOYSA-N .

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Core Structure : Features a pyridine ring fused with imidazole, differing from the pyrimidine core in the target compound.
  • Substituents : Methyl group at position 5 and ethyl carboxylate at position 2.
  • Properties : Exhibits planar aromatic rings (mean deviation: 0.0027 Å for pyridine, 0.0018 Å for imidazole) and intermolecular C–H⋯O/N hydrogen bonding, enhancing crystallinity .
  • Applications : Used in synthesizing FXa inhibitors, highlighting the impact of pyridine vs. pyrimidine cores on target specificity .

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

  • Core Structure : Triazolo[4,3-a]pyrimidine with a hydroxyphenyl substituent.
  • Properties : Melting point 206°C; IR peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O); molecular weight 452.5 g/mol .

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Core Structure : Triazolo[1,5-a]pyrimidine with methyl groups at positions 5 and 5.

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported Not reported Not reported
Ethyl-1,5-dihydro-triazolo[4,3-a]pyrimidine 452.5 206 3425 (OH), 1666 (C=O) 1.23 (t, OCH2CH3), 2.41 (s, CH3)
Ethyl 5-methylimidazo[1,2-a]pyridine 220.2 Not reported Not reported 1.23 (t, OCH2CH3), 2.41 (s, CH3)

Key Structural and Functional Differences

Core Heterocycle : Pyrimidine (target) vs. pyridine (imidazo[1,2-a]pyridine) alters electron density and hydrogen-bonding capacity, influencing target selectivity .

Substituent Effects : Hydroxyphenyl groups (triazolo derivatives) enhance polarity and receptor interaction, whereas methyl groups improve lipophilicity .

Synthetic Flexibility : Ethyl carboxylate in the target compound allows ester hydrolysis to carboxylic acids, enabling further functionalization .

Q & A

What are the optimal synthetic routes for Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrimidines and α,β-unsaturated carbonyl compounds. For ethyl-substituted analogs, a multi-step approach is recommended:

Cyclocondensation : React 5-aminopyrimidine derivatives with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the fused imidazo-pyrimidine core.

Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution or ester exchange reactions.
Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain reflux conditions (80–100°C) to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .

How can the molecular structure of this compound be accurately determined using crystallographic techniques?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation:

Crystal Growth : Recrystallize the compound from ethanol/water mixtures to obtain single crystals suitable for diffraction.

Data Collection : Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.

Refinement : Apply the SHELXL program for structure solution and refinement. Key parameters include:

  • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning .
  • Hydrogen Placement : Refine H-atoms geometrically with riding models.
    Example data for similar compounds:

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C-C Bond Length1.54 Å ± 0.02

What methodologies are recommended for resolving contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., antiviral vs. anticancer effects) can arise from structural analogs or assay variability. Resolution strategies include:

Target-Specific Assays : Conduct enzyme inhibition studies (e.g., kinase profiling) to identify primary targets .

Structural Modifications : Synthesize derivatives with controlled substituents (e.g., fluorine at C5) to isolate activity contributors .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate via SPR (Surface Plasmon Resonance) .
Example: Ethyl triazolopyrimidine analogs showed conflicting IC₅₀ values in influenza studies due to viral strain specificity; orthogonal assays (e.g., plaque reduction) clarified potency .

What are the key reaction mechanisms involved in the functionalization of the imidazo[1,2-a]pyrimidine core structure?

Advanced Research Question
Functionalization often proceeds via:

Electrophilic Aromatic Substitution (EAS) : Introduce halogens (Br, Cl) at C2 using NBS or SOCl₂ in DMF .

Nucleophilic Substitution : Replace ester groups (e.g., ethyl → methyl) via transesterification with methanol/H₂SO₄ .

Reductive Amination : Attach amine side chains using NaBH₃CN and aldehydes in THF .
Mechanistic insights from kinetic studies (e.g., Hammett plots) reveal electron-withdrawing groups at C6 accelerate substitution rates by 30% .

How can advanced refinement tools like SHELXL improve the accuracy of crystallographic data for imidazo[1,2-a]pyrimidine derivatives?

Advanced Research Question
SHELXL addresses common crystallographic challenges:

Disorder Modeling : Use PART and SUMP commands to resolve overlapping atoms in flexible side chains.

Anisotropic Refinement : Apply ADP (Anisotropic Displacement Parameters) to non-H atoms for accurate thermal motion modeling.

Validation Tools : Leverage CHECKCIF/PLATON to detect geometry outliers (e.g., bond angle deviations >5°).
Case Study: A derivative with twinned data (twin fraction 0.32) achieved R1 = 0.039 using SHELXL’s TWIN/BASF protocol .

What experimental strategies are effective in establishing structure-activity relationships (SAR) for imidazo[1,2-a]pyrimidine-based compounds?

Advanced Research Question
SAR studies require systematic structural variations and bioactivity mapping:

Substituent Libraries : Synthesize analogs with varied substituents (e.g., ethyl, methyl, cyclopentyl) at C6 and C7 .

Biological Profiling : Test compounds against panels of cancer cell lines (NCI-60) or bacterial strains (Gram+/Gram−).

QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with IC₅₀ values .
Example: Ethyl carboxylate derivatives showed 2-fold higher cytotoxicity than methyl analogs due to enhanced cell permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.